molecular formula C13H18N2O2 B592243 tert-Butyl 3-aminoindoline-1-carboxylate CAS No. 936829-23-1

tert-Butyl 3-aminoindoline-1-carboxylate

Cat. No. B592243
CAS RN: 936829-23-1
M. Wt: 234.299
InChI Key: ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-aminoindoline-1-carboxylate is an organic compound with the molecular formula C13H18N2O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular weight of this compound is 234.3 . The InChI code is 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid, white or light-yellow crystalline substance that is relatively insoluble in water but soluble in organic solvents such as ethanol and DMSO .

Scientific Research Applications

Synthetic Applications and Environmental Impact

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are crucial for extending the shelf life of various products. Their environmental occurrence, human exposure, and potential toxicity have been extensively studied, revealing their presence in indoor dust, outdoor air particulates, and human tissues. Toxicity studies suggest that some SPAs may pose health risks, highlighting the need for novel SPAs with reduced environmental impact (Liu & Mabury, 2020).

Antioxidant and Anticancer Applications

The structural motif of the tert-butyl group is found in numerous natural and synthetic compounds exhibiting antioxidant, anticancer, antimicrobial, and antibacterial activities. This research underscores the potential of tert-butyl-containing compounds in developing new chemical preparations for pharmaceutical and industrial applications (Dembitsky, 2006).

Environmental Degradation and Bioseparation Processes

Three-phase Partitioning (TPP)

TPP is a non-chromatographic bioseparation technology that has been applied for the separation and purification of bioactive molecules, including those with tert-butyl groups. This method is recognized for its efficiency, economy, and scalability, presenting a green alternative for bioseparation (Yan et al., 2018).

Decomposition of Methyl Tert-Butyl Ether

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor have provided insights into the environmental fate of tert-butyl compounds. Such research is crucial for developing methods to mitigate the environmental impact of these compounds (Hsieh et al., 2011).

Antioxidant Activity Measurement

Analytical Methods for Antioxidant Activity

The study of antioxidants, including those with tert-butyl groups, is significant across various fields. This review presents critical tests used to determine antioxidant activity, offering a comprehensive overview of detection mechanisms, applicability, advantages, and disadvantages of these methods (Munteanu & Apetrei, 2021).

Biocatalyst Inhibition by Carboxylic Acids

Understanding Biocatalyst Inhibition

Research on carboxylic acids, including derivatives of tert-butyl compounds, explores their role as biorenewable chemicals and their inhibitory effects on microbial fermentation processes. This work is pivotal for engineering robust microbial strains for industrial applications (Jarboe et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment when handling the compound .

Future Directions

Tert-Butyl 3-aminoindoline-1-carboxylate and related compounds have potential applications in the synthesis of biologically active natural products . For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695761
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936829-23-1
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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